

# Chemical Properties of Sodium (S)-2-hydroxy-4-methylvalerate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium (S)-2-hydroxy-4-methylvalerate

CAS No.: 54641-21-3

Cat. No.: B14637578

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## Executive Summary

**Sodium (S)-2-hydroxy-4-methylvalerate** (also known as Sodium (S)-Leucate or Sodium HICA) is the sodium salt of the L-leucine metabolite, (S)-2-hydroxyisocaproic acid. While the free acid (HICA) is widely recognized for its anti-catabolic and antimicrobial properties, the sodium salt represents the preferred delivery vehicle in aqueous formulations due to its superior solubility, neutral pH profile, and bioavailability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical architecture, validated synthesis protocols, biological mechanisms, and analytical characterization. It is designed to move beyond basic data, offering the "why" and "how" required for high-level R&D application.

## Part 1: Molecular Architecture & Physicochemical Profile

### Chemical Identity

The molecule is a chiral

-hydroxy carboxylate. The (S)-enantiomer is the biologically active form derived from the proteolytic degradation of L-Leucine.

Property	Data
IUPAC Name	Sodium (2S)-2-hydroxy-4-methylpentanoate
Common Synonyms	Sodium (S)-Leucate; Sodium HICA; Sodium (S)-2-hydroxyisocaproate
CAS Number	54641-22-4 (Generic salt); 13743-51-6 (Free Acid parent)
Molecular Formula	
Molecular Weight	154.14 g/mol
Chirality	(S)-Configuration (L-Isomer)

## Physicochemical Properties

Understanding the salt vs. acid distinction is critical for formulation.

- **Solubility:** Unlike the free acid (moderately soluble, lipophilic character), the sodium salt is highly water-soluble (>500 mg/mL). This makes it ideal for parenteral or high-concentration oral solutions where the free acid would precipitate or require co-solvents.
- **Hygroscopicity:** The sodium salt is hygroscopic. It will deliquesce if exposed to ambient humidity (>60% RH). Storage requires desiccated, air-tight containers (e.g., HDPE with silica gel packs).
- **pH Stability:**
  - Aqueous Solution (1% w/v): pH ~6.5–7.5 (Neutral).
  - **Stability:**<sup>[1]</sup> Stable against racemization at neutral pH. Avoid prolonged exposure to strong bases (

) or high temperatures (

C) which can induce enolization and subsequent racemization.

## Part 2: Synthetic Routes & Purification Protocols

### Synthesis Strategy: Diazotization with Retention of Configuration

While enzymatic routes (L-HicDH) exist, the chemical conversion of L-Leucine via diazotization is the standard lab-scale method. This reaction proceeds with retention of configuration due to the neighboring group participation of the carboxylate moiety, which stabilizes the intermediate carbocation.

#### Protocol: Synthesis of Sodium (S)-Leucate

Reagents: L-Leucine, Sodium Nitrite (

), Sulfuric Acid (

), Sodium Hydroxide (

).

#### Step 1: Diazotization (Formation of the Acid)

- Dissolve L-Leucine (0.1 mol) in 1M

(150 mL) at

.

- Dropwise add a solution of

(0.15 mol in 50 mL water) over 60 minutes. Critical: Maintain temperature

to prevent side reactions.

- Stir for 3 hours at

, then allow to warm to room temperature (RT) overnight.

- Extract the free acid (HICA) with diethyl ether ( ).
- Wash combined organic layers with brine, dry over , and evaporate solvent. Yield: (S)-2-hydroxyisocaproic acid (white solid/oil).

#### Step 2: Salt Formation (Neutralization)

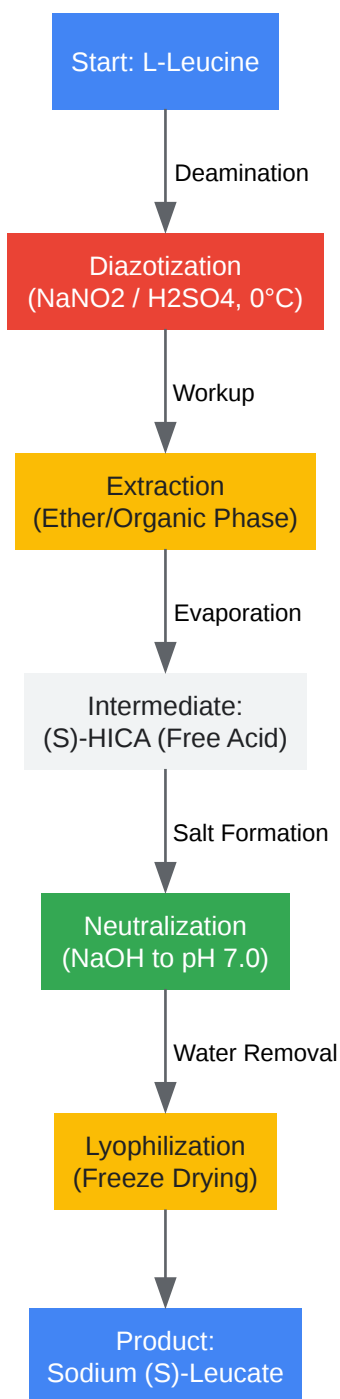
- Redissolve the crude acid in a minimum volume of HPLC-grade water.
- Titrate slowly with 1M while monitoring pH. Stop exactly at pH 7.0. Note: Overshooting pH risks racemization.
- Filter the solution through a 0.22 m membrane to remove particulates.

#### Step 3: Isolation

- Lyophilization: Freeze-dry the neutral solution. This yields the sodium salt as a fluffy, white, amorphous powder.
- Storage: Immediately transfer to a desiccator.

## Process Workflow Diagram

The following diagram illustrates the critical control points in the synthesis and validation workflow.



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Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step to ensure salt formation without racemization.

## Part 3: Biological Mechanism of Action

## The Leucine-HICA Axis (mTOR Signaling)

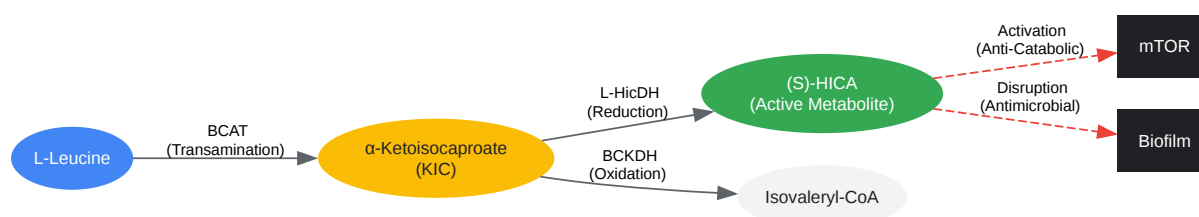
Sodium (S)-Leucate acts as a signal transducer in the mTOR (mechanistic target of rapamycin) pathway. Unlike Leucine, which primarily stimulates initiation of protein synthesis, HICA appears to function by inhibiting proteolysis (muscle breakdown) via the inhibition of metalloproteinases.

## Antimicrobial Mechanism

The molecule exhibits broad-spectrum activity against bacteria (*S. aureus*, *P. aeruginosa*) and fungi (*Candida*).

- Mechanism: The amphiphilic nature of the -hydroxy acid allows it to penetrate microbial biofilms.
- Action: It disrupts the transmembrane potential, leading to pore formation and leakage of intracellular content.[2][3][4] The sodium salt form ensures high solubility in the aqueous biofilm matrix, converting to the active protonated species in the acidic microenvironment of the biofilm.

## Metabolic Pathway Diagram



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Caption: Metabolic pathway showing the conversion of Leucine to HICA via KIC, and downstream biological targets.

## Part 4: Analytical Characterization Protocols

To validate the identity and purity of **Sodium (S)-2-hydroxy-4-methylvalerate**, a multi-modal approach is required.

## High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC is insufficient for separating enantiomers. A chiral method is mandatory.

- Column: Chiralpak MA(+) or equivalent (coated glycoprotein phase).
- Mobile Phase: 2 mM Copper(II) sulfate in water (Ligand Exchange Chromatography mechanism).
- Detection: UV at 254 nm (via Copper complex formation) or 210 nm (direct carboxyl).
- Sample Prep: Dissolve sodium salt in water (1 mg/mL).
- Acceptance Criteria:
  - Retention time match with (S)-standard.
  - Enantiomeric Excess (ee%) > 98%.[\[5\]](#)[\[6\]](#)

## Proton NMR ( <sup>1</sup>H-NMR)

Confirms the carbon skeleton and absence of residual solvents.

- Solvent:  
  
(Deuterium Oxide).
- Key Signals:
  - ~0.9 ppm (d, 6H): Methyl groups of the isopropyl tail.
  - ~1.5 ppm (m, 3H): Methylene and methine protons ( ).
  - ~4.0 ppm (dd, 1H):

-proton adjacent to hydroxyl/carboxylate (shifted upfield compared to free acid due to anionic shielding).

## Fourier Transform Infrared Spectroscopy (FTIR)

Distinguishes the salt from the free acid.

- Free Acid: Shows strong Carbonyl stretch ( ) at ~1720 .
- Sodium Salt: The carbonyl peak disappears, replaced by two bands:
  - Asymmetric carboxylate stretch: ~1580–1610 .
  - Symmetric carboxylate stretch: ~1400 .
  - Broad stretch: ~3400 .

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